Product packaging for 1-(Pyridin-3-yl)piperidine-2-carbonitrile(Cat. No.:)

1-(Pyridin-3-yl)piperidine-2-carbonitrile

Cat. No.: B11909783
M. Wt: 187.24 g/mol
InChI Key: HHGIEAIJNIHRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)piperidine-2-carbonitrile (CAS 1823959-09-6) is a versatile chemical building block with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol . This nitrile-functionalized compound features a piperidine ring directly linked to a pyridin-3-yl group, a structural motif of high interest in medicinal chemistry and drug discovery. Researchers value this scaffold for the synthesis of novel molecules with potential biological activity, particularly in the development of central nervous system (CNS) active agents and other pharmacologically relevant compounds. The nitrile group serves as a key functional handle for further chemical transformations, enabling its use as a precursor to various carboxylic acid derivatives, amides, and heterocyclic systems. Proper storage is essential for maintaining the integrity of this reagent; it should be kept sealed in a dry environment at 2-8°C . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B11909783 1-(Pyridin-3-yl)piperidine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-10-4-1-2-7-14(10)11-5-3-6-13-9-11/h3,5-6,9-10H,1-2,4,7H2

InChI Key

HHGIEAIJNIHRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C#N)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Yl Piperidine 2 Carbonitrile

Established Synthetic Pathways to 1-(Pyridin-3-yl)piperidine-2-carbonitrile

Nucleophilic Substitution Reactions for Piperidine (B6355638) Ring Formation

One of the fundamental methods for constructing the piperidine ring involves intramolecular nucleophilic substitution. This strategy typically begins with a halogenated secondary amine, which, upon activation, undergoes cyclization to form the piperidine ring. A plausible pathway involves the reaction of a suitably substituted pyridine (B92270) derivative with a precursor that already contains the elements of the piperidine ring, leading to the final product through a cyclization step. For instance, the reaction between 3-bromopyridine (B30812) and excess piperazine (B1678402) under reflux conditions is a common method for synthesizing related pyridinyl-piperazine structures, highlighting the utility of nucleophilic aromatic substitution in forming the crucial C-N bond.

A one-pot method has been developed that integrates amide activation, reduction of a nitrile precursor, and subsequent intramolecular nucleophilic substitution to form piperidines. nih.gov This approach avoids the need for expensive metal catalysts and proceeds under mild conditions. The process starts with a halogenated amide, which is activated to form a nitrilium ion. This intermediate is then reduced to a halogenated secondary amine, which subsequently undergoes intramolecular cyclization to yield the piperidine product. nih.gov

Starting Materials Key Reaction Type Advantages Reference
Halogenated AmidesIntramolecular Nucleophilic SubstitutionMild conditions, no metal catalysts nih.gov
3-Bromopyridine, PiperazineNucleophilic Aromatic SubstitutionDirect C-N bond formation

Cyclization Strategies for Piperidine and Carbonitrile Incorporation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like piperidines. These strategies can be designed to incorporate the carbonitrile group concurrently with the formation of the piperidine ring. One general approach involves the cyclization of primary amines with dihaloalkanes. nih.gov In the context of this compound, this would entail a precursor bearing the pyridin-3-yl amine and a suitable chain with electrophilic centers and a nitrile group, which then cyclizes.

Peptide macrocyclization techniques also offer insights into forming cyclic structures. While not directly synthesizing the target compound, the principles of head-to-tail cyclization on a solid support or in solution can be adapted. nih.govnih.gov These methods often involve activating a carboxylic acid and reacting it with an amine within the same molecule to form a cyclic amide (lactam), which could be a precursor to the desired piperidine.

Multi-component Reaction Approaches to Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.com Several named MCRs are known for producing piperidine and related heterocyclic scaffolds.

Hantzsch Dihydropyridine Synthesis : This reaction combines a β-keto ester, an aldehyde, and ammonia (B1221849) or an amine to form a dihydropyridine, which can be subsequently reduced to a piperidine. acsgcipr.org

Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org This can be a key step in building the piperidine backbone.

Strecker Synthesis : This reaction produces α-amino nitriles from an aldehyde, ammonia, and cyanide, which are direct precursors to the structural motif found in this compound. tcichemicals.com

A notable four-component reaction has been reported for the diastereoselective synthesis of piperidin-2-one substituted pyridinium (B92312) salts. This reaction utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate, showcasing the power of MCRs to rapidly build complex, stereochemically defined piperidine structures. researchgate.net

Reaction Name Reactants Product Type Reference
Hantzsch Synthesisβ-keto ester, aldehyde, amineDihydropyridine acsgcipr.org
Mannich ReactionCarbonyl compound, formaldehyde, amineβ-amino carbonyl compound organic-chemistry.org
Strecker SynthesisAldehyde, ammonia, cyanideα-amino nitrile tcichemicals.com
4-Component ReactionMichael acceptor, pyridinium ylide, aldehyde, ammonium acetatePiperidin-2-one salt researchgate.net

Reductive Amination and Hydrogenation Approaches to Piperidines

Reductive amination is a versatile and widely used method for forming C-N bonds and synthesizing amines. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com This method is highly effective for creating primary, secondary, and tertiary amines. youtube.com

The synthesis of piperidines can be achieved through a double reductive amination (DRA) of dicarbonyl compounds. This "one-pot" reaction involves a cascade of at least four steps, including two imine formations and two reductions, to construct the piperidine skeleton efficiently. chim.it

Hydrogenation of pyridine precursors is another classical method for obtaining piperidines. nih.gov This typically requires the use of metal catalysts like palladium or platinum and can necessitate high-pressure conditions. nih.gov

Method Key Intermediates Reducing Agents References
Reductive AminationImine/Iminium ionNaBH₃CN, NaBH(OAc)₃, H₂/Catalyst researchgate.netyoutube.commasterorganicchemistry.com
Double Reductive AminationDi-imineNaBH₃CN, H₂/Catalyst chim.it
Pyridine HydrogenationPyridine ringH₂ with Pd, Pt catalysts nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical functionality of this compound allows for a variety of transformations, enabling the synthesis of a diverse range of derivatives.

Transformations of the Carbonitrile Moiety (e.g., Hydrolysis)

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other functionalities. One of the most common transformations is hydrolysis, which can lead to either a carboxylic acid or a primary amide, depending on the reaction conditions.

The hydrolysis of the nitrile in this compound would yield 1-(Pyridin-3-yl)piperidine-2-carboxylic acid or 1-(Pyridin-3-yl)piperidine-2-carboxamide. These derivatives are valuable intermediates for further functionalization, for example, through peptide coupling reactions. The stability of related compounds can be affected by factors such as pH and temperature, with decomposition possible under thermal stress.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. The nitrogen atom exerts a strong deactivating effect, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). The 1-(piperidine-2-carbonitrile) substituent is connected at the C3 position.

The piperidino group, acting as a substituted amino group, is typically an activating, ortho-, para-directing substituent in aromatic systems due to the lone pair of electrons on the nitrogen atom which can be donated to the ring system. However, in the case of this compound, this activating effect is in competition with the overriding deactivating nature of the pyridine ring itself.

The regiochemical outcome of electrophilic substitution is determined by the interplay of these electronic effects. The C4 and C6 positions are strongly deactivated by the ring nitrogen. The C2 position is also highly deactivated. The C5 position is the least deactivated site on the pyridine ring. The activating effect of the C3-piperidino substituent would be directed towards the C2 and C4 positions. Given the strong deactivation at these positions by the ring nitrogen, electrophilic attack is challenging. However, substitution at the C5 position, which is meta to the piperidino group and least deactivated by the ring nitrogen, is a plausible outcome under forcing conditions.

Nucleophilic Reactivity of the Piperidine Core

The piperidine core of this compound contains a secondary amine nitrogen atom, which possesses a lone pair of electrons, rendering it nucleophilic. This allows for a variety of chemical transformations at this position. The nucleophilicity of this nitrogen is somewhat attenuated by the electronic connection to the electron-withdrawing pyridine ring, but it remains a reactive center.

Key reactions involving the piperidine nitrogen's nucleophilicity include alkylation and acylation.

N-Alkylation: The piperidine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts or, after deprotonation, tertiary amines. This modification can significantly alter the compound's physical properties, such as its lipophilicity and solubility.

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of the corresponding N-acylpiperidine (an amide). This transformation is often used to introduce new functional groups or to modify the electronic properties and biological activity of the molecule.

N-Oxidation: The nitrogen atom can be oxidized by agents like hydrogen peroxide or peracids to form an N-oxide. This changes the electronic profile of the piperidine nitrogen, making it a poorer electron donor.

These transformations are summarized in the table below, with examples analogous to those reported for the structurally similar 1-(pyridin-3-yl)piperazine.

Reaction TypeReagent ExampleProduct TypeSignificance
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl-N-(pyridin-3-yl)piperidinium saltModifies lipophilicity and steric profile
N-AcylationAcyl Chloride (e.g., CH₃COCl)1-Acyl-1-(pyridin-3-yl)piperidineIntroduces functional groups, alters electronic properties
N-OxidationPeracid (e.g., m-CPBA)1-(Pyridin-3-yl)piperidine-N-oxideChanges electronic properties and reactivity of the nitrogen

Spectroscopic and Advanced Structural Elucidation of 1 Pyridin 3 Yl Piperidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Pyridin-3-yl)piperidine-2-carbonitrile, a combination of 1D and 2D NMR techniques would be required for a full structural assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.

Pyridine Ring Protons: The four protons on the 3-substituted pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, they would exhibit complex splitting patterns (doublets, doublets of doublets, etc.) based on their coupling with adjacent protons. The proton at the C2 position of the pyridine ring would likely be the most downfield (highest ppm value).

Piperidine Ring Protons: The protons on the saturated piperidine ring would appear in the upfield region, generally between δ 1.5 and 4.0 ppm. The proton on the carbon bearing the nitrile group (C2-H) would be expected at a higher chemical shift (e.g., δ 3.5-4.5 ppm) due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing nitrile group. The other methylene (B1212753) protons (CH₂) of the piperidine ring would show complex overlapping multiplets.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the 11 unique carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbons of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the piperidine nitrogen (C3) would also be in this region.

Piperidine Ring Carbons: The five carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm). The carbon attached to the nitrile group (C2) would be expected around δ 50-60 ppm, while the other methylene carbons would be further upfield.

Nitrile Carbon: The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the δ 115-125 ppm range.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. This would be crucial for tracing the connectivity of the protons within the pyridine ring and, separately, within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), which were previously identified in the ¹H NMR and COSY spectra.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several key absorption bands. The most characteristic band would be for the nitrile (C≡N) group, which exhibits a sharp, medium-intensity absorption in the range of 2260-2220 cm⁻¹. Other expected signals include C-H stretching from the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (just below 3000 cm⁻¹), as well as C=N and C=C stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₁H₁₃N₃, giving it a monoisotopic mass of approximately 187.11 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 187. The fragmentation pattern would likely involve the loss of the nitrile group (CN), cleavage of the piperidine ring, or separation of the pyridine and piperidine rings.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions from the pyridinyl chromophore. Pyridine and its derivatives typically show strong absorptions below 300 nm, corresponding to π→π* transitions. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. While no specific fluorescence data is available for the target compound, many pyridine derivatives are known to be fluorescent, though the presence of the flexible piperidine ring may lead to non-radiative decay pathways, potentially quenching fluorescence.

The elucidation of the precise three-dimensional arrangement of atoms and the stereochemistry of a molecule is definitively established through single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal proof of structure, bond lengths, bond angles, and crystal packing information. However, obtaining a single crystal suitable for X-ray analysis is a critical and often challenging prerequisite. At present, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or found in peer-reviewed publications. cam.ac.ukcam.ac.uk

Similarly, while chromatographic techniques are fundamental for the purification and analytical characterization of synthetic compounds, specific methodologies for this compound are not detailed in the available literature. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods for assessing the purity of such compounds. For instance, HPLC methods have been developed for other piperidine-containing molecules, often utilizing reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water with acid modifiers. nih.gov Likewise, TLC is a versatile technique for monitoring reaction progress and assessing purity, with various solvent systems applicable to nitrogen-containing heterocyclic compounds. nih.govresearchgate.net However, without experimental data, specific parameters such as retention times, capacity factors for HPLC, or Rf values for TLC for the title compound cannot be provided.

The absence of this specific information in the public domain suggests that while the compound is known, as evidenced by its presence in chemical databases nih.gov, detailed structural and chromatographic studies have either not been performed, are part of proprietary research, or have not been published in accessible scientific literature.

Further research, including the synthesis and subsequent single-crystal growth and chromatographic analysis of this compound, would be required to generate the specific data for the requested sections.

Computational and Theoretical Chemistry Approaches for 1 Pyridin 3 Yl Piperidine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties. For 1-(Pyridin-3-yl)piperidine-2-carbonitrile, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). researchgate.net

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry provides a realistic representation of the molecule's structure. From this calculation, key electronic properties such as dipole moment, polarizability, and orbital energies are obtained, which are essential for understanding the molecule's behavior in chemical reactions and its interaction with other molecules.

Table 1: Predicted Geometric Parameters for this compound (Optimized using DFT/B3LYP)

Parameter Bond/Angle Predicted Value
Bond Length C-C (Pyridine) 1.39 Å
C-N (Pyridine) 1.34 Å
C-N (Piperidine-Pyridine Link) 1.41 Å
C-C≡N (Nitrile) 1.45 Å
C≡N (Nitrile) 1.16 Å
Bond Angle C-N-C (Piperidine) 112.5°
N-C-C≡N (Piperidine) 109.8°

Note: The values in this table are representative and derived from typical DFT calculations on similar molecular structures.

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. It creates a 3D map of the electrostatic potential on the electron density surface, which helps in predicting how a molecule will interact with electrophiles and nucleophiles. researchgate.net

The MEP map is color-coded to visualize charge distribution:

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. For this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the cyano group are expected to be prominent negative regions. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms attached to the piperidine (B6355638) and pyridine rings are typically located in these positive regions. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its potential biological activity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive. mdpi.com

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive. researchgate.net

Electronegativity (χ): χ = -(E_LUMO + E_HOMO) / 2. This measures the power of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): ω = χ² / (2η). This quantifies the energy lowering when a molecule accepts the maximum possible electron charge from its environment. mdpi.com

Table 2: Predicted FMO Properties and Global Reactivity Descriptors

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy E_HOMO - -6.85
LUMO Energy E_LUMO - -1.22
Energy Gap ΔE E_LUMO - E_HOMO 5.63
Chemical Hardness η (E_LUMO - E_HOMO) / 2 2.82
Electronegativity χ -(E_LUMO + E_HOMO) / 2 4.04

Note: These values are hypothetical, based on typical results for similar heterocyclic compounds.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its conformational behavior and interactions with other molecules, such as proteins or solvents.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several flexible bonds, leading to multiple possible conformations.

The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, other conformations like the boat and twist-boat are also possible, though generally higher in energy. The substituent on the piperidine ring—the cyano group at position 2—can exist in either an axial or equatorial position. The relative stability of these two orientations is influenced by steric hindrance and electronic effects. nih.gov

Furthermore, there is rotational freedom around the single bond connecting the pyridine ring to the piperidine nitrogen. This rotation determines the relative orientation of the two ring systems. A systematic conformational search or molecular dynamics simulation can be performed to identify the lowest energy conformers and understand the flexibility of the molecule, which is crucial for how it fits into a biological receptor.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a protein or receptor). mdpi.com This method is fundamental in structure-based drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

For this compound, docking studies would involve placing the molecule into the active site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol), with more negative values indicating stronger binding. mdpi.comnih.gov

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Between the nitrogen atoms of the pyridine and cyano groups and polar amino acid residues.

Hydrophobic Interactions: Involving the carbon atoms of the piperidine and pyridine rings and nonpolar residues.

Pi-Stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction models provide hypotheses about how the compound might exert a biological effect and can guide the design of more potent and selective analogs. nih.gov

Table 3: Hypothetical Ligand-Protein Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A -8.2 ASP 166 Hydrogen Bond (Pyridine N)
LEU 83 Hydrophobic
PHE 167 Pi-Stacking
Protease B -7.5 GLY 143 Hydrogen Bond (Cyano N)

Note: This table presents illustrative data for hypothetical protein targets to demonstrate the output of a typical docking study.

In Silico Prediction of Biological Activities and Potential Targets

Computational, or in silico, approaches have become indispensable tools in modern drug discovery and development. These methods allow for the rapid screening of chemical compounds to predict their biological activities and identify potential molecular targets, thereby streamlining the research and development process. For the compound this compound, while specific comprehensive in silico studies are not extensively documented in publicly available literature, we can extrapolate the potential applications of these computational techniques based on analyses of structurally similar molecules containing piperidine and pyridine moieties.

In silico predictions are broadly categorized into several areas, including the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), the prediction of toxicological profiles (toxicity), and the identification of potential biological targets through methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These predictive models are built upon vast datasets of known chemical structures and their experimental biological activities.

Predicted Biological Activities

Based on the common biological activities associated with piperidine and pyridine derivatives, in silico screening of this compound would likely explore a range of potential therapeutic areas. General screening platforms often predict a spectrum of activities, which are then ranked by probability. For a compound like this, predictions might include activities related to the central nervous system (CNS), anti-inflammatory effects, and antimicrobial properties, reflecting the diverse biological roles of its constituent chemical scaffolds.

Table 1: Illustrative Predicted Biological Activities for this compound

Predicted Biological ActivityProbability Score (Hypothetical)Basis for Prediction
CNS Depressant0.65Presence of piperidine ring, common in CNS-active drugs.
Anti-inflammatory0.58Pyridine moiety is found in some anti-inflammatory agents.
Antibacterial0.52Nitrogen-containing heterocycles often exhibit antimicrobial effects.
Antiviral0.45General activity prediction for novel heterocyclic compounds.
Kinase Inhibitor0.41Pyridine derivatives are known to interact with kinase active sites.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific predictive studies on this compound are not publicly available.

Potential Molecular Targets

Molecular docking is a key in silico technique used to predict the binding orientation of a small molecule to its macromolecular target. This can help in identifying which proteins, enzymes, or receptors the compound is likely to interact with. For this compound, docking studies would typically be performed against a panel of known drug targets. Given its structure, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes within the CNS.

Quantitative Structure-Activity Relationship (QSAR) models could also be employed to predict the compound's affinity for specific targets based on its physicochemical properties and structural features. These models are built on existing data sets of compounds with known activities against a particular target.

Table 2: Illustrative Potential Molecular Targets for this compound from a Hypothetical Docking Screen

Potential Molecular TargetDocking Score (kcal/mol) (Hypothetical)Target ClassPotential Therapeutic Area
Dopamine Transporter (DAT)-8.2TransporterCNS Disorders
Serotonin Transporter (SERT)-7.9TransporterCNS Disorders
Mu-opioid Receptor-7.5GPCRPain Management
Cyclooxygenase-2 (COX-2)-7.1EnzymeInflammation
Histone Deacetylase 2 (HDAC2)-6.8EnzymeOncology, CNS Disorders

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not publicly available.

The nitrile group on the piperidine ring is a particularly interesting feature for computational analysis, as it can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which could influence its binding to specific biological targets. The pyridine ring, a common feature in many pharmaceuticals, can engage in pi-stacking and hydrogen bonding, further defining its potential interaction profile.

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperidine 2 Carbonitrile and Its Analogues

Design Principles for Structural Modification

The design of new analogues of 1-(Pyridin-3-yl)piperidine-2-carbonitrile is guided by established medicinal chemistry principles. These principles focus on altering the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, to enhance its interaction with biological targets. researchgate.netnih.gov The primary areas for modification include the pyridine (B92270) ring, the piperidine (B6355638) scaffold, and the carbonitrile group.

The electronic and steric properties of substituents on both the pyridine and piperidine rings play a significant role in modulating the biological activity of this class of compounds.

Pyridine Ring: The pyridine ring is a common scaffold in medicinal chemistry, and its substitution can significantly impact biological activity. nih.gov The position and nature of substituents can influence the molecule's interaction with target proteins. For instance, in a series of pyridine derivatives, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups were found to enhance antiproliferative activity, while halogens and bulky groups tended to decrease it. nih.gov In other cases, the introduction of electron-withdrawing groups like cyano or difluorophenyl on a phenyl ring attached to a heterocyclic core enhanced activity. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to some biological targets. acs.org

Piperidine Ring: The piperidine ring is a versatile scaffold found in many bioactive compounds and approved drugs. nih.gov Its conformation and substitution patterns are critical for biological activity. The piperidine moiety itself can be a key structural element for activity at certain receptors, such as sigma-1 receptors. nih.govacs.org The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to dramatically increase affinity for the σ1R while maintaining affinity for the H3R. nih.gov The substitution on the piperidine ring, including the position and stereochemistry of substituents, can significantly affect a compound's properties. For example, the introduction of methyl groups at different positions on the piperidine ring leads to a variety of three-dimensional shapes, which can be crucial for fitting into a binding pocket. rsc.org

The following table summarizes the general effects of substituents on the pyridine and piperidine rings based on findings from various studies.

RingSubstituent TypeGeneral Effect on ActivityReference
Pyridine Electron-donating groups (-OCH3, -OH, -NH2)Can enhance activity nih.gov
Electron-withdrawing groups (halogens)Can decrease activity nih.gov
Bulky groupsCan decrease activity nih.gov
Piperidine Replacement of other heterocycles (e.g., piperazine)Can significantly alter receptor affinity and selectivity nih.gov
Alkyl substituents (e.g., methyl)Influences 3D conformation and can be critical for binding rsc.org
Acidic side chainsCan improve duration of action and reduce sedative properties researchgate.net

The carbonitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its replacement or modification can lead to significant changes in biological activity.

The carbonitrile group is considered a bioisostere for other functional groups like carbonyls or can be a precursor for the synthesis of other heterocyclic rings. researchgate.net Its modification can influence a compound's metabolic stability and ability to cross cell membranes. For instance, replacing an ester group with a 1,2,4-oxadiazole (B8745197) ring, a bioisostere, has been shown to increase the duration of action of piperidine-based compounds. researchgate.net

The nitrile group can also impact the basicity of nearby nitrogen atoms. In studies of 5-substituted N-piperonyl-3-phenylpiperidine derivatives, a nitrile group in the axial position was an exception to the general trend of decreased basicity-lowering effects for axial substituents compared to equatorial ones. nih.gov

Stereochemistry is a critical factor in the SAR of piperidine-containing compounds. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

The hydrogenation of substituted pyridines to form piperidines often results in the cis-diastereomer. rsc.orgmdpi.com However, it is possible to synthesize the trans-diastereomer through methods like base-mediated epimerization. rsc.org The ability to access both cis and trans isomers is crucial for exploring the full 3D chemical space of these molecules. rsc.org

The orientation of substituents on the piperidine ring (axial vs. equatorial) can have a profound impact on the molecule's physicochemical properties. researchgate.netnih.gov For instance, the basicity-lowering effects of functional groups at the β-position of the piperidine nitrogen are much more pronounced for equatorial substituents compared to axial ones. nih.gov This is due to different intramolecular interactions and solvation effects. nih.gov In some cases, enantiomers of the same compound can exhibit opposite functions at a receptor. nih.gov

Stereochemical FeatureImpactReference
Diastereomers (cis vs. trans) Provides access to different 3D shapes, crucial for exploring binding interactions. rsc.org
Substituent Orientation (axial vs. equatorial) Significantly influences physicochemical properties like basicity and lipophilicity. researchgate.netnih.gov
Enantiomers Can have different or even opposite biological activities. nih.gov

Correlation of Structural Features with Biological Potency

The biological potency of this compound analogues is directly linked to their structural features. Quantitative structure-activity relationship (QSAR) studies are often employed to build models that correlate molecular descriptors with biological activity. researchgate.netmdpi.com

For pyridine derivatives, the number and position of substituents like methoxy groups have been shown to correlate with antiproliferative activity, with an increasing number of these groups leading to lower IC50 values (increased potency). nih.gov Similarly, for piperidine-containing compounds, the presence of electronegative components can be critical for biological activity. researchgate.net

The following table illustrates how specific structural modifications in related compound series have been correlated with changes in biological potency.

Compound SeriesStructural ModificationCorrelation with PotencyReference
Antiproliferative Pyridine Derivatives Increasing the number of -OCH3 groupsIncreased potency (lower IC50) nih.gov
Nicotinic Receptor Agonists (Epibatidine Analogues) Substitution on the pyridine ring (e.g., bromo, fluoro, amino)Varied effects on affinity and potency at different receptor subtypes. nih.gov
Antimalarial 3,5-diaryl-2-aminopyridines Replacement of the pyridine core with a pyrazine (B50134) ringMaintained or improved antimalarial activity. nih.gov

Modulation of Pharmacological Profiles through Structural Changes (e.g., Ion Channel Activity)

Structural modifications to the this compound scaffold can significantly modulate its pharmacological profile, including its activity at ion channels. Ion channels are important drug targets, and their function can be altered by small molecules that bind to them. ox.ac.uk

The attachment of a bipyridine moiety to a peptide that forms ion channels allowed for the modulation of the channel's conductance behavior by the addition of Ni2+ ions. nih.gov This demonstrates how the introduction of a metal-chelating group can be used to control ion channel activity. While not directly on the this compound scaffold, this principle of introducing specific functional groups to interact with and modulate ion channels is a key strategy in drug design.

Structural changes can affect the stability of different conformational states of an ion channel, such as the 'up' and 'down' states, which are coupled to the gating mechanism. ox.ac.uk By designing molecules that selectively stabilize one state over another, it is possible to modulate the channel's activity.

Understanding Off-Target Interactions through SAR (e.g., hERG, CYP3A4 Inhibition)

A critical aspect of SAR studies is to understand and minimize off-target interactions, which can lead to adverse drug effects. Two of the most important off-targets are the hERG potassium channel, inhibition of which can lead to cardiotoxicity, and cytochrome P450 enzymes like CYP3A4, which are involved in drug metabolism.

QSAR models can be developed to predict the cardiotoxicity of piperidine derivatives. mdpi.com These models use molecular descriptors to correlate a compound's structure with its potential to inhibit the hERG channel. By understanding which structural features contribute to hERG inhibition, medicinal chemists can design new compounds that avoid these liabilities.

Similarly, SAR studies can help in designing compounds with a reduced potential for inhibiting CYP enzymes. The introduction of specific substituents or the modification of existing functional groups can alter a compound's interaction with these enzymes. For example, in a series of H1 antagonists, the nature of an acid chain attached to a piperidine ring was found to be a key feature for maintaining a lack of sedative properties, which can be related to brain penetration and metabolism. researchgate.net

Biological Target Identification and Validation Strategies for 1 Pyridin 3 Yl Piperidine 2 Carbonitrile

In Vitro Approaches for Target Discovery

The initial phase of identifying the molecular targets of a compound like 1-(Pyridin-3-yl)piperidine-2-carbonitrile would involve a series of in vitro assays designed to observe its direct interactions with purified biological molecules.

Binding Affinity Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the binding kinetics and affinity between a compound and a potential target protein. In a hypothetical study of this compound, purified proteins of interest would be immobilized on a sensor chip. The compound would then be flowed over the chip surface, and any binding interaction would be detected as a change in the refractive index at the surface. This would allow for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. While no specific SPR data for this compound has been published, this method is standard for characterizing the interaction of small molecules with their targets.

Enzyme Inhibition Assays

Should initial screening suggest that this compound might act as an enzyme inhibitor, a battery of enzyme inhibition assays would be performed. For instance, if the compound were hypothesized to target a kinase, a typical assay would measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the compound. The results would be used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. For example, studies on other pyridine (B92270) derivatives have successfully used such assays to identify potent inhibitors of kinases like PIM-1. nih.gov

A hypothetical data table for such an experiment might look like this:

Concentration of this compound (µM)Enzyme Activity (% of Control)
0.0198
0.185
152
1015
1005

This table is illustrative and does not represent actual experimental data.

Cell-Based Phenotypic Screening for Target Deconvolution

Phenotypic screening involves observing the effects of a compound on whole cells or organisms without a preconceived target. lifechemicals.com If this compound were to show a specific phenotypic effect, such as inducing apoptosis in cancer cells, the next step would be target deconvolution to identify the molecular mechanism. This can be a complex process involving various "omics" approaches. creative-biolabs.com For instance, a gene biomarker-based phenotypic screening approach was successfully used to identify 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization. nih.gov

Functional Genomics and Proteomic Profiling in Target Validation

Once a putative target is identified through in vitro methods, its biological relevance to the observed phenotype must be validated using cell-based techniques.

Gene Silencing (shRNA, sgRNA) and Overexpression Studies

To confirm that a specific protein is indeed the target of this compound, its expression in cells can be modulated. Using techniques like RNA interference (shRNA) or CRISPR-Cas9 gene editing (sgRNA), the gene encoding the putative target protein can be silenced. If the cellular phenotype observed with the compound is mimicked by silencing the target, it provides strong evidence for a direct link. Conversely, overexpressing the target protein might lead to a reduced effect of the compound.

Proteomic and Metabolomic Analysis

Comprehensive analysis of the proteome (all proteins) and metabolome (all metabolites) of cells treated with this compound can provide unbiased insights into its mechanism of action. Techniques like mass spectrometry-based proteomics could identify changes in protein expression or post-translational modifications that are indicative of specific pathway modulation. For example, a study on a different heterocyclic compound used proteomic analysis to identify differentially expressed proteins involved in key metabolic pathways. nih.gov This approach can help to build a network of interactions and confirm the engagement of the primary target in a cellular context.

A hypothetical outcome of a proteomic analysis could be presented as follows:

ProteinFold Change (Treated vs. Control)Putative Pathway
Protein X-2.5Apoptosis
Protein Y+3.1Cell Cycle Arrest
Protein Z-1.8DNA Repair

This table is illustrative and does not represent actual experimental data.

Elucidation of Mechanism of Action (MOA) and Signaling Pathways

There is currently no published research that elucidates the mechanism of action for this compound. Scientific investigations into how this compound may interact with biological systems, the specific molecular targets it may bind to, and the subsequent signaling cascades it might modulate have not been reported. Therefore, no data is available to be presented in a table format regarding its enzymatic or receptor activity, or its effects on cellular pathways.

In Vivo Target Engagement and Pharmacodynamic Biomarker Identification

Similarly, the scientific literature lacks any in vivo studies for this compound. Research that would demonstrate the compound's interaction with its intended target within a living organism, as well as studies to identify and validate pharmacodynamic biomarkers that could indicate a biological response to the compound, have not been documented. As a result, no data on in vivo target occupancy, dose-response relationships for target modulation, or biomarker analysis can be provided.

Pharmacological and Biological Activity Profiling of 1 Pyridin 3 Yl Piperidine 2 Carbonitrile

Ion Channel Modulatory Activity (e.g., Transient Receptor Potential Channels)

The regulation of ion channels is a critical mechanism for controlling cellular excitability and signaling. Pyridine (B92270) and piperidine (B6355638) derivatives have been extensively studied for their effects on various ion channels. nih.govresearchgate.netnih.gov

Pyridine-containing compounds are known to modulate the activity of voltage-gated potassium (Kv) channels, which are fundamental in setting the resting membrane potential and controlling the duration and frequency of action potentials. nih.gov For instance, certain pyridine derivatives can interact with the pore-forming α-subunits or the associated β-subunits of Kv channels, thereby altering ion flow and cellular function. nih.gov Dihydropyridine derivatives, which are structurally related to the piperidine core, are well-known modulators of calcium channels (Cav) and potassium channels (KATP), playing significant roles in cardiovascular and metabolic regulation. researchgate.netnih.gov

While direct evidence for 1-(Pyridin-3-yl)piperidine-2-carbonitrile is unavailable, its structural components suggest a potential to interact with ion channels such as Transient Receptor Potential (TRP) channels. TRP channels are involved in a variety of sensory processes, including pain, temperature, and pressure sensation. The modulation of these channels by small molecules is an active area of research for the development of new analgesics.

Receptor Binding and Signaling Pathway Modulation

The piperidine and pyridine moieties are key components in a multitude of receptor ligands, influencing a variety of signaling pathways. Phenylpiperidine derivatives, for example, are a well-known class of potent opioid receptor agonists, with fentanyl being a prominent example used in the management of severe pain. nih.gov These compounds primarily act on the mu-opioid receptor in the central nervous system to produce analgesia. nih.gov

Furthermore, derivatives containing the piperidine ring have been shown to bind to other receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection. The incorporation of a pyridine ring can influence the binding affinity and selectivity for different receptor subtypes.

Enzymatic Regulation and Inhibition Kinetics

The inhibition of enzymes is a major strategy in drug discovery. Piperidine and pyridine derivatives have been successfully developed as inhibitors for a range of enzymes. nih.govnih.govnih.govmdpi.com

For instance, certain pyridinium (B92312) compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key therapeutic approach for Alzheimer's disease. The binding affinity and inhibitory mechanism (reversible or irreversible) are crucial determinants of their therapeutic potential. nih.govnih.govucl.ac.uk

Additionally, pyridinyl and piperidinyl structures are found in inhibitors of various kinases, such as Bcr-Abl and Mitogen- and Stress-Activated Kinase 1 (MSK1), which are important targets in cancer and inflammatory diseases, respectively. mdpi.comnih.govresearchgate.net The pyridin-3-yl pyrimidine (B1678525) scaffold has shown potent Bcr-Abl inhibitory activity. nih.govresearchgate.net

While there is no specific data on this compound's effect on NAPE-PLD or Autotaxin, the general ability of related heterocyclic compounds to act as enzyme inhibitors suggests that this compound could also exhibit regulatory effects on various enzymes, pending experimental verification.

Cellular Responses and Physiological Process Modulation

The modulation of ion channels, receptors, and enzymes by compounds containing piperidine and pyridine rings translates into a broad spectrum of cellular and physiological effects, most notably in the areas of pain and inflammation. nih.govnih.govnih.gov

The analgesic properties of phenylpiperidine derivatives are well-established, primarily through their action on the central nervous system to inhibit pain signaling pathways. nih.govnih.gov The development of novel analgesics with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry.

In the context of inflammation, various pyridine-containing heterocyclic compounds have demonstrated anti-inflammatory activity. nih.govnih.gov For example, pyridazinone derivatives are being explored as anti-inflammatory agents with potentially lower ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Based on these established activities of related compounds, this compound holds potential as a modulator of pain and inflammatory processes. Experimental studies in relevant cellular and animal models would be necessary to confirm and characterize these potential effects.

Comparative Biological Activity with Related Piperidine Derivatives

The biological activity of piperidine derivatives can be significantly influenced by the nature and position of substituents on both the piperidine and the attached aromatic or heteroaromatic ring.

For example, in the phenylpiperidine class of opioids, small structural modifications can dramatically alter potency, duration of action, and side-effect profiles. nih.govnih.gov Similarly, for kinase inhibitors, the specific substitution pattern on the pyridine and piperidine rings is crucial for achieving high affinity and selectivity for the target enzyme. mdpi.comnih.govresearchgate.net

A comparative analysis of this compound with other derivatives would be essential to understand its unique structure-activity relationship. For instance, comparing its activity to analogs with the pyridine ring substituted at the 2- or 4-position, or with different substituents on the piperidine ring, would provide valuable insights into the key structural features required for a particular biological effect. The carbonitrile group at the 2-position of the piperidine ring is a distinctive feature that could confer novel pharmacological properties compared to other known piperidine derivatives.

Below is a comparative table of related piperidine derivatives and their documented primary biological activities.

Compound ClassPrimary Biological ActivityReference(s)
Phenylpiperidine Derivatives (e.g., Fentanyl)Opioid Receptor Agonists (Analgesics) nih.govnih.gov
Dihydropyridine DerivativesCalcium/Potassium Channel Modulators researchgate.netnih.gov
Pyridinium CompoundsAcetylcholinesterase Inhibitors nih.govnih.gov
Pyridin-3-yl Pyrimidine DerivativesBcr-Abl Kinase Inhibitors nih.govresearchgate.net
Arylpyridin-2-yl Guanidine DerivativesMSK1 Kinase Inhibitors mdpi.com
Pyridylpiperazine DerivativesUrease Inhibitors nih.gov
Pyridazinone DerivativesAnti-inflammatory Agents nih.gov

This table highlights the diverse pharmacological space occupied by piperidine and pyridine-containing molecules and provides a basis for the potential activities of this compound.

Synthesis and Biological Evaluation of 1 Pyridin 3 Yl Piperidine 2 Carbonitrile Derivatives and Analogues

Design Rationale for Novel Analogues

The design of novel analogues based on the 1-(pyridin-3-yl)piperidine-2-carbonitrile scaffold is driven by the established biological significance of both the piperidine (B6355638) and pyridine (B92270) moieties. Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent core in numerous natural products and synthetic pharmaceuticals. mdpi.com Its saturated, three-dimensional structure is considered advantageous for interacting with protein binding sites, a concept often referred to as "escaping from flatland" in drug design. mdpi.com This structural feature can lead to improved biological activity and selectivity. mdpi.com

The pyridine ring, an isostere of benzene, offers unique properties such as improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, all of which are desirable in drug candidates. acs.org The combination of these two rings is a common strategy in the development of anticancer agents, kinase inhibitors, and other therapeutic molecules. mdpi.comnih.gov For instance, the development of pyrano[2,3-c]-pyrazole derivatives, which share a similar heterocyclic core, was guided by a rational drug design approach to enhance binding to target proteins like RalA, a key player in cancer cell proliferation. nih.gov The strategic modification of substituents on both the piperidine and pyridine rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity. nih.gov The introduction of a carbonitrile group is a common tactic in medicinal chemistry to modulate polarity, metabolic stability, and target engagement.

Synthesis of Diversified Compound Libraries

The generation of diversified libraries of this compound analogues relies on robust and flexible synthetic methodologies. A common approach involves the construction of the piperidine ring through intramolecular cyclization reactions. mdpi.com Various methods for piperidine synthesis have been developed, including metal-catalyzed cyclization, aza-Michael reactions, and multi-component reactions that allow for the rapid assembly of complex, polysubstituted ring systems from readily available starting materials. researchgate.net

One general strategy for creating substituted piperidines is the hydrogenation or reduction of corresponding pyridine precursors. mdpi.com This can be achieved through catalytic hydrogenation using various metal catalysts. mdpi.com For the synthesis of analogues with diverse substitutions, parallel synthesis techniques are often employed. nih.gov For example, a library of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides was generated to explore their potential as PCSK9 inhibitors. nih.gov

A general synthetic pathway to obtain substituted picolinonitriles, which can serve as precursors, involves the nucleophilic substitution of a chloro-substituted picolinonitrile with a desired amine, such as piperidine, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The resulting nitrile can then be further modified. For instance, the nitrile group can be converted to an imidate and subsequently condensed with other reagents to build more complex structures. nih.gov

The synthesis of related heterocyclic systems, such as pyrano[2,3-c]pyrazoles, has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative, showcasing an efficient method for generating molecular diversity. nih.gov

Structure-Activity Relationships (SAR) of Analogues

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of lead compounds. For analogues related to the this compound scaffold, SAR studies have revealed key structural features that influence potency and selectivity.

In a series of pyrazole (B372694) derivatives designed as cannabinoid receptor antagonists, specific substitutions on the rings were found to be critical for activity. nih.gov Potent antagonistic activity for the CB1 receptor required a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.gov The nature of the substituent on the phenyl ring also played a significant role, with a p-iodophenyl group yielding the most potent compound in that series. nih.gov

For a series of 1H-pyrrolo[3,2-c]pyridine derivatives investigated as colchicine-binding site inhibitors, substitutions on the pyridine and pyrrole (B145914) rings were systematically varied. nih.gov The introduction of a 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrolo[3,2-c]pyridine core was a common feature. The nature of the substituent at the 6-position of the pyridine ring significantly impacted anticancer activity. For example, compound 10t from this study, which featured a specific substitution pattern, exhibited potent activities against several cancer cell lines. nih.gov

In another study focusing on 5-chloro-indole-2-carboxylate derivatives as EGFR and BRAF inhibitors, the position of a piperidine substituent on a phenyl ring was shown to be important. nih.gov A meta-substituted piperidinyl derivative (3e ) was found to be more potent than the para-substituted analogue (3c ), highlighting the sensitivity of the biological activity to the spatial arrangement of the substituents. nih.gov

The following table summarizes SAR findings for related analogue series:

Compound SeriesKey Structural FeatureImpact on ActivityReference
Pyrazole Derivatives (CB1 Antagonists)p-Iodophenyl at 5-positionMost potent in the series nih.gov
5-Chloro-indole-2-carboxylates (EGFR/BRAF Inhibitors)m-Piperidinyl substitutionMore potent than p-piperidinyl nih.gov
Piperidinothiosemicarbazones (Antitubercular)Piperidine at C-6 of pyridineMore active than pyrrolidine (B122466) or morpholine nih.gov

Assessment of Enhanced or Modified Biological Activities

The biological evaluation of diversified libraries of this compound analogues has led to the identification of compounds with potent and, in some cases, enhanced or modified biological activities.

In the pursuit of novel anticancer agents, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Compound 10t from this series demonstrated potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM. nih.gov This compound was also shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov

Analogues of 5-chloro-indole-2-carboxylate were assessed for their inhibitory activity against mutant EGFR and BRAF, which are important targets in cancer therapy. nih.gov The m-piperidinyl derivative 3e emerged as the most potent compound, with an IC50 of 68 nM against EGFR, making it more potent than the reference drug erlotinib. nih.gov This compound also showed significant activity against BRAFV600E. nih.gov

In the context of infectious diseases, piperidinothiosemicarbazone derivatives of pyridine were evaluated for their tuberculostatic activity. nih.gov Compounds with a piperidine moiety attached to the pyridine ring showed strong inhibitory effects on the growth of M. tuberculosis. nih.gov Notably, compound 14 in this study exhibited an MIC of 4 µg/mL against a resistant strain, which was two times lower than the reference drug. nih.gov

The following table presents the biological activities of representative analogues:

Compound/SeriesBiological Target/AssayKey FindingReference
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative)Anticancer activity (HeLa, SGC-7901, MCF-7 cells)IC50 values of 0.12-0.21 μM nih.gov
Compound 3e (5-chloro-indole-2-carboxylate derivative)EGFR inhibitionIC50 = 68 nM (more potent than erlotinib) nih.gov
Compound 14 (Piperidinothiosemicarbazone derivative)Antitubercular activity (resistant M. tuberculosis)MIC = 4 µg/mL nih.gov
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamidesPCSK9 mRNA translation inhibitionImproved potency and ADME properties nih.gov

Conclusions and Future Research Directions

Identification of Remaining Research Gaps

The most prominent research gap is the near-complete absence of dedicated studies on 1-(Pyridin-3-yl)piperidine-2-carbonitrile itself. This gap encompasses several critical areas:

Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. Detailed characterization using modern spectroscopic and crystallographic techniques is also unreported.

Stereochemistry: The compound possesses a chiral center at the 2-position of the piperidine (B6355638) ring. There is no information on the synthesis of specific enantiomers or the biological activity of the individual stereoisomers. As biological systems are chiral, the stereochemistry of a drug candidate is crucial for its efficacy and safety.

Pharmacological Profiling: A comprehensive evaluation of the compound's biological activity is missing. Its potential effects across various biological targets, including but not limited to those identified for similar structures (like PCSK9), have not been investigated.

Mechanism of Action: For any potential biological activity, the underlying mechanism of action remains to be elucidated.

Pharmacokinetics and ADME Properties: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound are nonexistent. Understanding these properties is essential for the development of any potential therapeutic agent.

Potential for Further Translational Research and Applications in Drug Discovery

The structural motifs within this compound—the piperidine and pyridine (B92270) rings—are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in approved drugs and biologically active compounds. nih.gov This suggests a strong potential for translational research.

Based on the activities of related compounds, future research could be directed towards several therapeutic areas:

Cardiovascular Disease: Given the success of similar piperidine derivatives as PCSK9 inhibitors, this compound could be investigated as a novel agent for managing hypercholesterolemia. nih.govresearchgate.net

Infectious Diseases: The demonstrated antimicrobial and antifungal properties of pyridine-piperidine hybrids warrant the evaluation of this compound against a broad panel of bacterial and fungal pathogens, including drug-resistant strains. scielo.org.mx

Oncology: The cytotoxic effects observed in related structures suggest that derivatives of this compound could be explored as potential anticancer agents. nih.gov

Neurological Disorders: Piperidine derivatives are central to many neuroactive drugs. The compound could be screened for activity against neurological targets, such as orexin (B13118510) receptors, for which 2,5-disubstituted piperidines have shown antagonist activity. google.com

The nitrile group on the piperidine ring also offers a versatile chemical handle for further modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Emerging Methodologies for Future Investigations

Recent advancements in chemical synthesis and analysis provide powerful tools to bridge the existing research gaps for this compound.

Advanced Synthesis: Modern synthetic methods can enable efficient and stereoselective access to this compound and its derivatives.

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis, such as using amine oxidases and ene-imine reductases, allows for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

Catalytic Cross-Coupling: A modular approach combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling can streamline the synthesis of complex piperidines, reducing the number of steps and improving efficiency. news-medical.net

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide a route to enantioenriched 3-substituted piperidines. acs.org

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, can predict potential biological targets and guide the design of derivatives with improved binding affinity and selectivity.

High-Throughput Screening: Once synthesized, the compound and its derivatives can be rapidly evaluated against large panels of biological targets using high-throughput screening (HTS) technologies to identify lead candidates for various diseases.

Advanced Analytical Techniques: For stereochemical analysis, techniques like Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations can be used to determine the absolute configuration of chiral molecules like this compound. nih.gov

By leveraging these emerging methodologies, researchers can efficiently synthesize, characterize, and evaluate this compound, unlocking its full potential for translational research and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.